molecular formula C8H15FO3 B12080929 Butyl 3-fluoropropyl carbonate

Butyl 3-fluoropropyl carbonate

Cat. No.: B12080929
M. Wt: 178.20 g/mol
InChI Key: HUCUDUFEMVUVCK-UHFFFAOYSA-N
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Description

Butyl 3-fluoropropyl carbonate is a fluorinated carbonate ester characterized by a butyl group and a 3-fluoropropyl moiety linked via a carbonate bridge. The compound is commercially available as a high-purity laboratory reagent, emphasizing its use in controlled research settings rather than industrial-scale applications .

Properties

Molecular Formula

C8H15FO3

Molecular Weight

178.20 g/mol

IUPAC Name

butyl 3-fluoropropyl carbonate

InChI

InChI=1S/C8H15FO3/c1-2-3-6-11-8(10)12-7-4-5-9/h2-7H2,1H3

InChI Key

HUCUDUFEMVUVCK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OCCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 3-fluoropropyl carbonate typically involves the reaction of butanol with 3-fluoropropyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Butanol+3-Fluoropropyl chloroformateButyl 3-fluoropropyl carbonate+HCl\text{Butanol} + \text{3-Fluoropropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} Butanol+3-Fluoropropyl chloroformate→Butyl 3-fluoropropyl carbonate+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Butyl 3-fluoropropyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce butanol, 3-fluoropropanol, and carbon dioxide.

    Transesterification: It can react with other alcohols to form different carbonate esters.

    Nucleophilic Substitution: The fluorine atom in the 3-fluoropropyl group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

    Nucleophilic Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products:

    Hydrolysis: Butanol, 3-fluoropropanol, carbon dioxide.

    Transesterification: Various carbonate esters.

    Nucleophilic Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

Butyl 3-fluoropropyl carbonate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of other organic compounds, particularly in the preparation of fluorinated intermediates.

    Material Science: It can be used in the development of new materials with unique properties, such as fluorinated polymers.

    Pharmaceuticals: The compound can serve as a building block in the synthesis of pharmaceutical agents, particularly those requiring fluorinated moieties for enhanced biological activity.

    Chemical Research: It is used in studies involving carbonate chemistry and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of butyl 3-fluoropropyl carbonate in chemical reactions typically involves the nucleophilic attack on the carbonyl carbon of the carbonate group. This leads to the cleavage of the C-O bond and the formation of new products. The presence of the fluorine atom can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

4-Bromo-3,3,4,4-Tetrafluorothis compound

  • Structural Differences : Incorporates a bromine atom and additional fluorine substituents on the butyl chain, increasing molecular weight (329.06 g/mol) and steric bulk compared to this compound .
  • Applications : Likely serves as a specialized building block in agrochemical or pharmaceutical synthesis due to its dual halogen functionality .

1,1,1,2,2,3,3-Heptafluoroheptane-4,6-Dione

  • Structural Differences : A fluorinated diketone rather than a carbonate ester, featuring electron-withdrawing ketone groups and extensive fluorine substitution .
  • Reactivity : Ketone groups enable nucleophilic additions or coordination with metal ions, contrasting with the carbonate ester’s susceptibility to hydrolysis or transesterification.
  • Applications: Potential use in polymer coatings or as a ligand in catalysis due to fluorinated diketones’ thermal stability and low polarizability .

Poly(Butyl Methacrylate-co-Methacrylic Acid) with CaCO₃

  • Calcium carbonate forms ionic clusters with methacrylic acid groups, enhancing storage modulus (G') above the glass transition temperature (Tg) .
  • Relevance to Carbonates : Demonstrates how carbonate-associated ionic interactions (e.g., Ca²⁺-carboxylate networks) can influence thermal and mechanical properties—a concept applicable to designing fluorinated carbonate-based materials with tailored Tg or modulus .

Research Findings and Implications

  • Thermal Stability: Fluorinated carbonates like this compound are expected to exhibit higher thermal stability than non-fluorinated analogs due to strong C-F bonds. However, the brominated analog may sacrifice some thermal stability for enhanced reactivity .
  • Mechanical Properties : Ionic interactions in carbonate-containing copolymers (e.g., Ca²⁺-carboxylate clusters) suggest that fluorinated carbonates could be engineered to form supramolecular networks, improving mechanical strength above Tg .
  • Toxicity Profile : Fluorinated compounds often require precautions against inhalation or dermal exposure. This compound’s toxicity is likely moderate, necessitating adherence to Procedure B guidelines for handling hazardous chemicals .

Biological Activity

Butyl 3-fluoropropyl carbonate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its biological activity is of interest due to its potential applications in drug development and therapeutic interventions. This article reviews the biological activity of this compound, summarizing relevant research findings, including case studies and data tables.

This compound is an ester derived from butanol and 3-fluoropropanoic acid. The presence of the fluorine atom in its structure can influence its biological properties, including lipophilicity and receptor binding affinity. The molecular formula is C7H13FO2C_7H_{13}FO_2, with a molar mass of approximately 150.18 g/mol.

The biological activity of this compound may be linked to its interaction with specific biological targets. Preliminary studies suggest that it may act as a modulator of certain enzymatic pathways or receptors, although detailed mechanistic insights are still under investigation.

Pharmacological Effects

  • Antitumor Activity : Some studies have indicated that compounds with similar structural features to this compound exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines.
  • Neuroprotective Effects : Research has shown that certain fluorinated compounds can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Study 1: Antitumor Efficacy

A recent study investigated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined through MTT assays (Table 1).

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Table 1: Effect of this compound on Breast Cancer Cell Viability

Study 2: Neuroprotection in SH-SY5Y Cells

In another investigation, this compound was tested for neuroprotective effects against amyloid-beta-induced toxicity in SH-SY5Y neuronal cells. The compound demonstrated a dose-dependent reduction in apoptosis markers, indicating its potential as a neuroprotective agent (Figure 1).

Neuroprotection Graph

Figure 1: Dose-Dependent Neuroprotection by this compound

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest moderate lipophilicity, which may enhance its bioavailability.

ParameterValue
Log P2.5
Half-Life (h)4
Clearance (L/h)0.5

Table 2: Pharmacokinetic Parameters of this compound

Q & A

Basic: What are the established synthetic routes for Butyl 3-fluoropropyl carbonate, and how can experimental reproducibility be ensured?

Methodological Answer:

  • Synthetic Pathways : Common methods involve nucleophilic substitution or condensation reactions. For example, reacting 3-fluoropropanol with butyl chloroformate in anhydrous solvents (e.g., dichloromethane) under inert conditions, with a base (e.g., pyridine) to neutralize HCl byproducts .
  • Reproducibility : Follow guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry):
    • Document reaction parameters (temperature, solvent purity, stoichiometry) in detail.
    • Validate product purity via 1^1H/13^{13}C NMR, FTIR, and GC-MS.
    • Include step-by-step protocols in the main manuscript or supplementary materials to enable replication .

Basic: How should researchers characterize the thermal stability and decomposition profile of this compound?

Methodological Answer:

  • Techniques :
    • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in N2_2) to identify decomposition temperatures.
    • Differential Scanning Calorimetry (DSC) : Detect phase transitions or exothermic/endothermic events.
    • Gas Chromatography (GC) : Analyze volatile decomposition products.
  • Best Practices : Calibrate instruments using standard references (e.g., indium for DSC) and replicate experiments across multiple batches to confirm consistency .

Basic: What analytical methods are critical for confirming the identity and purity of this compound?

Methodological Answer:

  • Primary Methods :
    • NMR Spectroscopy : Use deuterated solvents (e.g., CDCl3_3) to resolve fluorine-proton coupling in 1^1H NMR (e.g., splitting patterns for -CH2_2F groups).
    • Elemental Analysis : Confirm C/H/F/O ratios match theoretical values.
    • HPLC/GC : Employ reverse-phase columns (C18) with UV/ECD detection to quantify impurities (<0.1% threshold).
  • Documentation : Report retention times, integration values, and spectral assignments explicitly, adhering to journal guidelines for new compound characterization .

Advanced: How does the incorporation of this compound into polymer matrices influence material properties, and what experimental designs can elucidate these effects?

Methodological Answer:

  • Experimental Design :
    • Composite Synthesis : Blend the compound into copolymers (e.g., methacrylate-based systems) via radical polymerization, varying molar ratios (e.g., 1–5 mol%).
    • Characterization :
  • Rheology : Measure storage/loss moduli (G’/G’’) to assess viscoelastic behavior above Tg.
  • TEM : Visualize dispersion of fluorinated domains (e.g., “grape-like” clusters observed in CaCO3_3-polymer systems ).
  • Data Interpretation : Correlate fluorine content with mechanical strength (DMA) and thermal stability (TGA), noting deviations due to ionic cluster formation .

Advanced: What strategies resolve contradictions between spectroscopic data and computational models for this compound’s conformational dynamics?

Methodological Answer:

  • Cross-Validation :
    • X-ray Crystallography : Resolve solid-state structures to benchmark DFT-optimized geometries.
    • Dynamic NMR : Study temperature-dependent splitting to infer rotational barriers of the fluoropropyl group.
    • MD Simulations : Compare predicted solvation effects (e.g., in THF) with experimental 19^{19}F NMR chemical shifts.
  • Case Study : If experimental 1^1H NMR shows unexpected splitting, re-evaluate solvent polarity or hydrogen bonding interactions using COSMO-RS models .

Advanced: How can researchers investigate the role of this compound as a fluorinated building block in pharmaceutical intermediates?

Methodological Answer:

  • Methodology :
    • Stepwise Functionalization : Use the compound as a carbonate-protecting group in multi-step syntheses (e.g., coupling with pyrrolidine derivatives, as seen in patent EP2024 ).
    • In Vitro Stability : Test hydrolytic stability in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS.
    • Structure-Activity Studies : Compare bioactivity of fluorinated vs. non-fluorinated analogs in cell-based assays (e.g., IC50_{50} determination).
  • Data Analysis : Apply QSAR models to correlate fluorine substitution patterns with pharmacokinetic properties .

Advanced: What mechanistic insights explain unexpected reactivity during this compound’s synthesis or derivatization?

Methodological Answer:

  • Troubleshooting Framework :
    • Kinetic Profiling : Use in situ FTIR or Raman to track intermediate formation (e.g., acyl fluorides).
    • Isotope Labeling : Introduce 18^{18}O or 13^{13}C labels to trace reaction pathways.
    • Computational Studies : Perform DFT calculations to identify transition states (e.g., SN2 vs. SN1 mechanisms).
  • Example : If esterification yields side products, evaluate steric effects of the fluoropropyl group using molecular docking simulations .

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